N-(3-acetylphenyl)-2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3-acetylphenyl)-2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-thioacetamide hybrid characterized by a 3-acetylphenyl group and a 4-chlorophenyl-substituted triazole core.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O2S/c1-11(25)13-3-2-4-15(9-13)21-16(26)10-27-18-23-22-17(24(18)20)12-5-7-14(19)8-6-12/h2-9H,10,20H2,1H3,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMNZCXRHAGWBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound exhibiting significant biological activity, particularly in the field of medicinal chemistry. Its structure incorporates a triazole ring, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound based on recent studies and findings.
The biological activity of this compound primarily involves its interaction with various biological targets. The triazole moiety is known to inhibit enzymes and receptors involved in numerous metabolic pathways.
Antiviral Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit potent antiviral properties. For instance, a related compound was shown to have an IC50 value of 0.27 μM against human adenovirus (HAdV), with a selectivity index greater than 100 compared to standard antiviral agents like niclosamide .
Anticancer Properties
The compound's potential as an anticancer agent has been explored through various in vitro assays. It has been reported to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. A study indicated that similar triazole derivatives could effectively reduce tumor growth in xenograft models .
Antimicrobial Activity
This compound also exhibits antimicrobial properties against a range of bacteria and fungi. The mechanism appears to involve disruption of cell membrane integrity and inhibition of nucleic acid synthesis.
Case Studies
Scientific Research Applications
The compound has been investigated for several biological activities:
- Anticancer Activity : Research indicates that N-(3-acetylphenyl)-2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits promising anticancer properties. A systematic screening identified it as a candidate for further development due to its ability to inhibit tumor cell growth in various cancer lines. For instance, studies have shown significant growth inhibition in cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions reaching up to 86% .
- Anti-inflammatory Potential : Molecular docking studies suggest that the compound may act as a 5-lipoxygenase inhibitor, which is crucial in inflammatory processes. This positions it as a candidate for the development of anti-inflammatory drugs .
- Antifungal and Antibacterial Properties : The triazole derivative has been noted for its antifungal and antibacterial activities, outperforming traditional agents like ketoconazole in certain studies. Its mechanism involves disrupting fungal cell membrane integrity and inhibiting bacterial growth .
Case Studies
Several studies have documented the applications of this compound:
Research Insights
- Mechanism of Action : The triazole ring structure is known to interact with cytochrome P450 enzymes, influencing drug metabolism and steroid hormone synthesis. This interaction is pivotal in understanding the pharmacokinetics of the compound .
- Structural Optimization : Ongoing research aims to optimize the structure of this compound to enhance its efficacy and reduce potential side effects. This includes modifications to improve solubility and bioavailability .
- Comparative Studies : Comparative analyses with other triazole derivatives have shown that this compound possesses unique properties that could be harnessed for therapeutic applications beyond those currently explored .
Comparison with Similar Compounds
Core Structural Variations
The compound’s uniqueness lies in its 4-amino-triazole ring and 4-chlorophenyl substituent, which differentiate it from analogues. Key structural variations among similar compounds include:
- Triazole substituents : Replacement of the 4-chlorophenyl group with pyridinyl (e.g., N-(3-chlorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) or thiophen-2-yl groups .
- Acetamide side chain modifications : Substitution of the 3-acetylphenyl group with methoxyphenyl, ethylphenyl, or dichlorophenyl moieties .
Physicochemical Properties
*LogP values estimated via computational models.
Structure-Activity Relationships (SAR)
- Electron-withdrawing groups (e.g., 4-chlorophenyl) improve metabolic stability but may reduce solubility .
- Heteroaromatic substituents (e.g., pyridinyl, thiophenyl) enhance target affinity via π-π stacking interactions .
- Acetylphenyl groups at the 3-position balance lipophilicity and bioavailability, as seen in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
